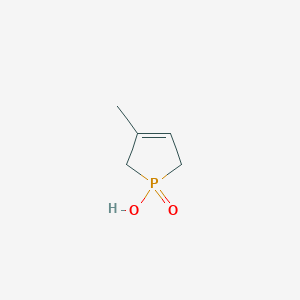
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring, which is a five-membered ring containing phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine oxide with an alkene in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different phospholane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phospholane derivatives.
Applications De Recherche Scientifique
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group and the phosphorus atom play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and coordinate with metal ions, influencing its behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
- 1-Methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl]
Uniqueness: 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a phosphorus atom within a five-membered ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
87243-93-4 |
|---|---|
Formule moléculaire |
C5H9O2P |
Poids moléculaire |
132.10 g/mol |
Nom IUPAC |
1-hydroxy-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H9O2P/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3,(H,6,7) |
Clé InChI |
DOBXYQKHSBDTRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCP(=O)(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


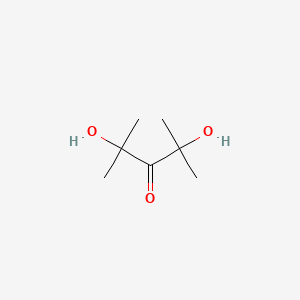
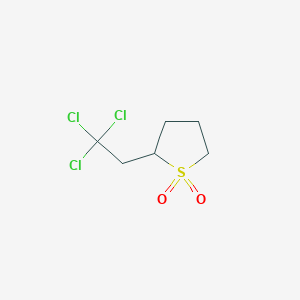
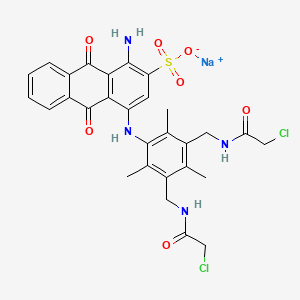
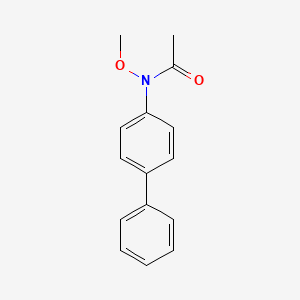

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
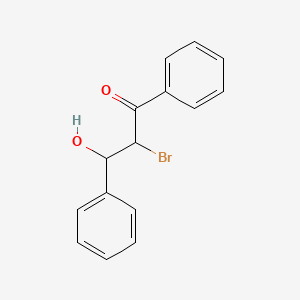

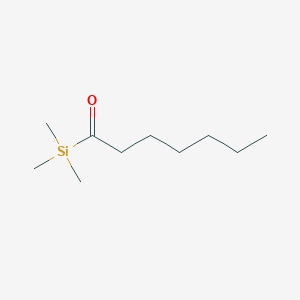
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

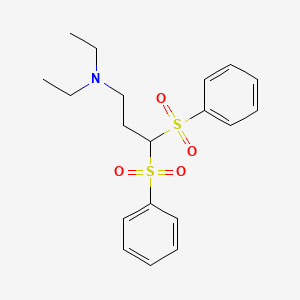
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)

